molecular formula C9H7BrN2O2 B3236874 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1378255-43-6

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B3236874
CAS No.: 1378255-43-6
M. Wt: 255.07
InChI Key: QAPMRJVHFRYTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are used as core structures in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with a carboxylic acid derivative in the presence of a brominating agent. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the benzimidazole ring.

Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents at the 7th position.

Scientific Research Applications

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: Lacks the bromine atom at the 7th position.

    7-Chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid: Contains a chlorine atom instead of bromine.

    5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid: The positions of the carboxylic acid and methyl groups are different.

Uniqueness

The presence of the bromine atom at the 7th position and the specific arrangement of functional groups make 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid unique. This unique structure can lead to distinct biological activities and chemical reactivity, differentiating it from other benzimidazole derivatives .

Properties

IUPAC Name

7-bromo-2-methyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-11-7-3-5(9(13)14)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPMRJVHFRYTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 6
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.